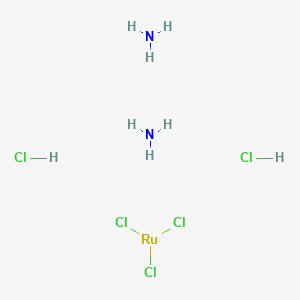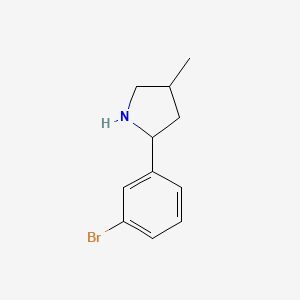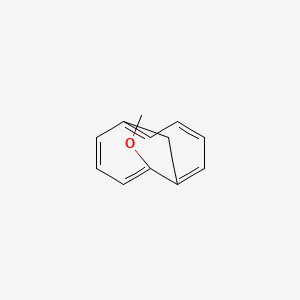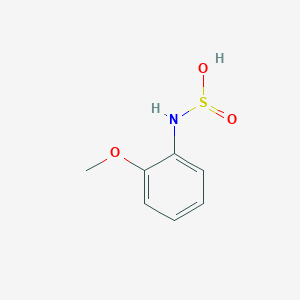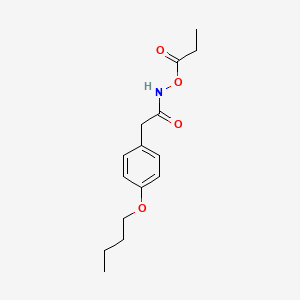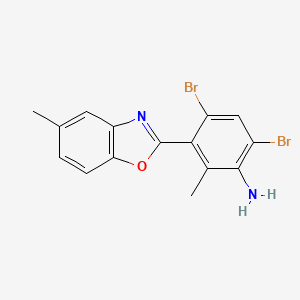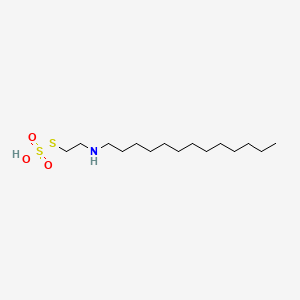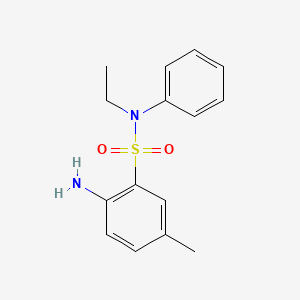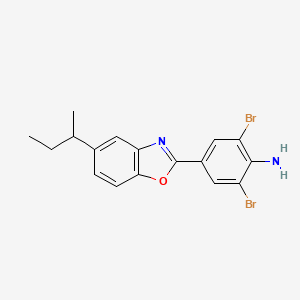
2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of bromine atoms at the 2nd and 6th positions of the benzene ring, a butan-2-yl group at the 5th position of the benzoxazole ring, and an aniline group at the 4th position. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
The synthesis of 2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the bromination of 4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
化学反応の分析
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2nd and 6th positions can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce nitro-substituted products.
科学的研究の応用
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Benzoxazole derivatives have shown promising activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structural features contribute to the electronic properties of these materials.
Biological Research: Researchers investigate the biological activity of this compound to understand its mechanism of action and potential therapeutic applications. Studies include its effects on cellular pathways, enzyme inhibition, and receptor binding.
作用機序
The mechanism of action of 2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in signal transduction and protein degradation, respectively. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
2,6-Dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives, such as:
2,6-Dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline: This compound has a methyl group instead of a butan-2-yl group, which may affect its biological activity and chemical reactivity.
2,6-Dibromo-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline: The presence of an ethyl group can influence the compound’s solubility and interaction with molecular targets.
2,6-Dibromo-4-(5-propyl-1,3-benzoxazol-2-yl)aniline: The propyl group may alter the compound’s pharmacokinetic properties and its potential as a drug candidate.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butan-2-yl group, which can impact its overall biological and chemical properties.
特性
分子式 |
C17H16Br2N2O |
|---|---|
分子量 |
424.1 g/mol |
IUPAC名 |
2,6-dibromo-4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16Br2N2O/c1-3-9(2)10-4-5-15-14(8-10)21-17(22-15)11-6-12(18)16(20)13(19)7-11/h4-9H,3,20H2,1-2H3 |
InChIキー |
XRFVJSLWTLUOMP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C(=C3)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


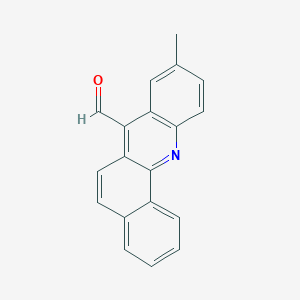
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
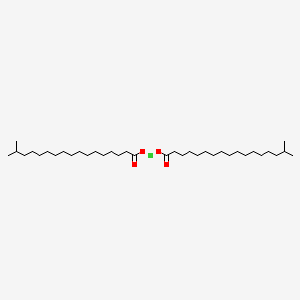
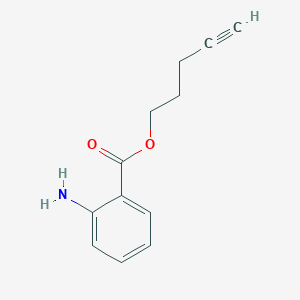
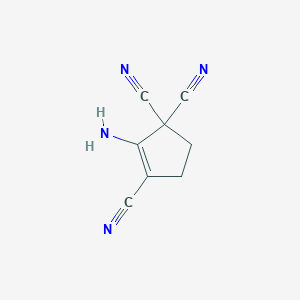
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
